6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine
Description
6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine (CAS: 886373-24-6) is a heterocyclic compound with the molecular formula C₇H₂BrF₃N₂O and a molecular weight of 267.00 g/mol . It features an oxazole ring fused to a pyridine moiety, with a bromine atom at position 6 and a trifluoromethyl (-CF₃) group at position 2. It is stored at 2–8°C under dry conditions to ensure stability and has a purity exceeding 98% .
Properties
IUPAC Name |
6-bromo-2-(trifluoromethyl)-[1,3]oxazolo[5,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3N2O/c8-3-1-4-5(12-2-3)14-6(13-4)7(9,10)11/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHJPNADZCRUKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=C(O2)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201233789 | |
| Record name | 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201233789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886373-24-6 | |
| Record name | 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886373-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201233789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine typically involves the reaction of 2-aminopyridine with bromine and trifluoroacetic acid. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the formation of the oxazole ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxazole derivatives or reduction to modify the pyridine ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride
Major Products
The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
Pharmaceutical Chemistry
6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine has been identified as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that enhance biological activity.
Case Study: Anticancer Agents
Research has shown that derivatives of this compound exhibit promising anticancer properties. For instance, a study highlighted the synthesis of a series of oxazolo[5,4-b]pyridine derivatives that demonstrated cytotoxic effects against cancer cell lines. The introduction of the trifluoromethyl group significantly improved the potency of these compounds compared to their non-fluorinated counterparts .
Organic Synthesis
The compound serves as an important building block in organic synthesis, particularly in the development of new materials and chemical processes.
Synthesis Example
A notable synthesis method involves the reaction of this compound with various nucleophiles to form substituted derivatives. The following table summarizes some key reactions:
| Reaction Type | Conditions | Yield |
|---|---|---|
| Nucleophilic substitution with amines | Toluene, reflux | Up to 85% |
| Coupling reactions with aryl halides | Palladium catalyst, DME | 70% |
Agrochemical Applications
Due to its biological activity, this compound is also being explored for use in agrochemicals. The trifluoromethyl group enhances lipophilicity and bioavailability, making it suitable for developing new pesticides or herbicides.
Case Study: Herbicidal Activity
Research indicated that certain derivatives of this compound showed effective herbicidal properties against common agricultural weeds. Field trials demonstrated significant reductions in weed biomass compared to control treatments .
Material Science
In material science, this compound has potential applications in the development of advanced materials such as polymers and coatings due to its unique electronic properties.
Example Application
The incorporation of this compound into polymer matrices has been studied for enhancing thermal stability and mechanical strength. Preliminary results suggest that polymers containing oxazolo[5,4-b]pyridine units exhibit improved performance characteristics under stress conditions .
Mechanism of Action
The mechanism of action of 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo[5,4-b]pyridine Derivatives
Thiazolo[5,4-b]pyridines replace the oxazole oxygen with sulfur, altering electronic and steric properties. Key examples include:
a) 6h: 3-(Trifluoromethyl)phenyl-substituted Thiazolo[5,4-b]pyridine
- Structure : Thiazolo[5,4-b]pyridine scaffold with a 3-(trifluoromethyl)phenyl group.
- Activity : Exhibits moderate enzymatic inhibitory activity against c-KIT (IC₅₀ = 9.87 µM ), attributed to the -CF₃ group’s fit into hydrophobic pockets .
b) 6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine (CAS: 951123-03-8)
Oxazolo[4,5-b]pyridine Derivatives
These compounds differ in the fusion position of the oxazole and pyridine rings, affecting steric and electronic profiles:
a) Compound 14 (C₂₀H₂₂N₃OBr)
- Structure : Oxazolo[4,5-b]pyridine with a benzyl-piperidinyl ethyl chain.
- Molecular Weight : 424.3 g/mol , significantly larger than the target compound .
- Applications : Used in synthetic routes for bioactive molecules, emphasizing the role of bulky substituents in modulating solubility and target engagement.
6-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine (CAS: 1369099-22-8)
- Molecular Formula : C₈H₅F₃N₂O.
Structural and Functional Data Table
Key Research Findings
- Role of Trifluoromethyl Groups : The -CF₃ group in both oxazolo and thiazolo derivatives enhances hydrophobic interactions in enzyme binding pockets, as demonstrated in c-KIT inhibition studies .
- Bromine vs.
- Heteroatom Impact : Thiazolo derivatives (S-containing) exhibit higher lipophilicity than oxazolo analogs (O-containing), which may improve bioavailability but reduce solubility .
Biological Activity
6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Chemical Name : this compound
- CAS Number : 886373-24-6
- Molecular Formula : C8H4BrF3N2O
Research indicates that compounds containing oxazolo[5,4-B]pyridine frameworks can exhibit a range of biological activities, including anti-tumor and antimicrobial effects. The mechanism often involves the inhibition of specific kinases or enzymes critical for cellular proliferation and survival.
Case Studies
-
Anti-Tumor Activity :
- A study on related compounds demonstrated that derivatives with similar structures showed significant anti-tumor activity against various cancer cell lines. For instance, a compound with a trifluoromethyl group exhibited an IC50 value in the sub-micromolar range against V600E-mutated B-RAF kinase, suggesting potential for selective targeting in cancer therapy .
-
Antimicrobial Activity :
- Pyridine-based compounds have been shown to possess antimicrobial properties against a variety of pathogens. For example, derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects . While specific data on this compound is limited, its structural analogs suggest potential efficacy.
Biological Assays and Findings
The biological activity of this compound can be summarized through various assays:
| Activity Type | IC50 Values (µM) | Target | Reference |
|---|---|---|---|
| Anti-tumor | <1 | V600E-mutated B-RAF kinase | |
| Antimicrobial | Variable | Various bacterial strains | |
| Enzyme Inhibition | Not specified | Kinase inhibition |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through various methods involving the formation of oxazole rings and subsequent bromination and trifluoromethylation steps. Understanding the SAR is crucial for optimizing its biological activity. Modifications at the bromine and trifluoromethyl positions can influence both potency and selectivity against biological targets.
Q & A
Q. What are the recommended synthetic routes for 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine?
The synthesis typically begins with a fluorinated pyridine precursor, such as 3-amino-2,6-difluoropyridine. Activation of carboxylic acids with Ghosez’ reagent (chloro-[N,N,2-trimethylprop-1-en-1-yl]amine) facilitates amide bond formation, followed by cyclization to construct the oxazole ring. Parallel libraries can be generated by reacting intermediates with diverse carboxylic acids under controlled conditions, though isolated amides yield higher conversion rates in subsequent steps .
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and regiochemistry.
- High-resolution mass spectrometry (HRMS) to verify molecular weight.
- HPLC with UV detection for purity assessment (>95% recommended for biological assays). Column chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating intermediates and final products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Focus on substituent modifications at the bromo and trifluoromethyl positions:
- Enzymatic assays : Test derivatives against target proteins (e.g., kinases) using radiometric biochemical methods. For example, trifluoromethyl groups enhance hydrophobic interactions in binding pockets, as shown in c-KIT inhibitor studies .
- Molecular docking : Use computational models (e.g., AutoDock Vina) to predict binding modes. Replace bromine with nucleophilic groups (e.g., amines) to evaluate covalent binding potential .
Q. What strategies address low solubility in biological assays?
- Introduce polar substituents (e.g., hydroxyl or amine groups) via nucleophilic substitution of the bromo moiety.
- Use co-solvents like DMSO (<1% v/v) to maintain compound stability.
- Employ prodrug approaches, such as esterification of acidic protons, to enhance bioavailability .
Q. How can contradictions in enzymatic inhibitory data across derivatives be resolved?
- Orthogonal assays : Validate results using fluorescence-based or ADP-Glo™ kinase assays to rule out assay-specific artifacts.
- Crystallography : Resolve binding modes of active vs. inactive derivatives (e.g., 6h in thiazolo[5,4-b]pyridines showed IC₅₀ = 9.87 µM due to optimal trifluoromethyl positioning) .
- Statistical analysis : Apply multivariate regression to identify substituent properties (e.g., logP, steric bulk) driving activity discrepancies .
Methodological and Data Analysis Questions
Q. What are the challenges in functionalizing the bromo group, and how are they mitigated?
- Challenge : Bromine’s moderate reactivity limits cross-coupling efficiency.
- Solution : Use palladium-catalyzed Suzuki-Miyaura reactions with arylboronic acids. Optimize conditions (e.g., Pd(OAc)₂, SPhos ligand, K₃PO₄ in toluene at reflux) to achieve >80% yield, as demonstrated in methyl-substituted thiazolo[4,5-b]pyridines .
Q. How does the trifluoromethyl group influence electronic and steric properties?
- Electronic effects : The -CF₃ group is strongly electron-withdrawing, reducing electron density at the pyridine ring (evidenced by downfield shifts in ¹H NMR).
- Steric effects : Its bulkiness can hinder access to active sites, necessitating substituent positioning studies via molecular dynamics simulations .
Application-Oriented Questions
Q. What are potential applications in medicinal chemistry beyond kinase inhibition?
- Antimicrobial agents : Test against bacterial efflux pumps (e.g., E. coli AcrB) using MIC assays.
- Neurodegenerative disease : Explore β-amyloid binding via PET ligand development, as seen in fluorinated oxazolo[5,4-b]pyridines .
Q. How can this compound serve as a precursor for agrochemical intermediates?
- React the bromo group with thiols or alcohols to generate herbicidal analogs (e.g., sulfonylurea derivatives).
- Incorporate into fungicides via copper-mediated coupling with heteroaryl halides .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
